molecular formula C18H17BrN4O3 B2874393 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895644-46-9

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2874393
CAS No.: 895644-46-9
M. Wt: 417.263
InChI Key: GYMWFEHHJOBMCP-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmaceuticals and biologically active compounds . The compound also contains a bromophenyl group and a dimethoxyphenyl group, which could potentially contribute to its biological activity .


Molecular Structure Analysis

The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The bromophenyl and dimethoxyphenyl groups are aromatic rings, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the 1,2,3-triazole ring, as well as the bromophenyl and dimethoxyphenyl groups. The bromine atom is a good leaving group, which could make the bromophenyl group reactive in nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of the 1,2,3-triazole ring, the electronegativity of the bromine atom, and the presence of the methoxy groups .

Scientific Research Applications

Synthesis of Novel Compounds

A key application of this compound is in the synthesis of new chemical entities. For instance, research by Ikemoto et al. (2005) detailed a practical method for synthesizing a CCR5 antagonist using a process that involves the Suzuki−Miyaura reaction, a crucial step in the synthesis of various pharmaceutical compounds (Ikemoto et al., 2005).

Antimicrobial and Antipathogenic Properties

Compounds similar to 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promise in antimicrobial applications. For example, Limban et al. (2011) synthesized a number of acylthioureas with significant antibiofilm properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Applications

Another application of related triazole compounds is in anticancer research. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives that showed potential as anti-cancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Chemical Structure Studies

In addition to pharmaceutical applications, such compounds are also studied for their chemical structure. The work by Fun et al. (2009) is an example, where they analyzed the structure of a triazole compound, providing insights into its chemical properties (Fun, Jebas, Sujith, & Kalluraya, 2009).

Antioxidant Properties

Bromophenols, which are related to triazole derivatives, have been studied for their antioxidant properties. For instance, Balaydın et al. (2010) explored the synthesis of bromophenols and their effectiveness as antioxidants (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Biological Activity Determination

Moreover, Gilava et al. (2020) conducted a study on triazolopyrimidines to determine their biological and antioxidant activities, highlighting the diverse potential of triazole derivatives in biological research (Gilava, Patel, Ram, & Chauhan, 2020).

Future Directions

Further studies could be conducted to determine the biological activity of this compound and to optimize its structure for potential therapeutic applications .

Properties

IUPAC Name

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3/c1-11-17(21-22-23(11)13-6-4-12(19)5-7-13)18(24)20-15-9-8-14(25-2)10-16(15)26-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMWFEHHJOBMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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